4-Fluoropyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
4-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Mechanism of Action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets
Mode of Action
The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule . The fluorine atom, being a strong electron-withdrawing group, may influence the compound’s interaction with its targets .
Biochemical Pathways
Pyrrolidine derivatives are known to influence various biological pathways , but further studies are required to elucidate the exact pathways influenced by this particular compound.
Pharmacokinetics
The presence of a fluorine atom can often enhance the bioavailability and metabolic stability of pharmaceutical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolidine ring. This can be achieved using reagents such as potassium fluoride (KF) in the presence of a suitable solvent .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoropyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and potassium fluoride (KF) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-Fluoropyrrolidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrrolidine hydrochloride: Another fluorinated pyrrolidine derivative with similar chemical properties.
4-Chloropyrrolidine-3-carboxylic acid hydrochloride: A chlorinated analogue with different reactivity and applications.
Pyrrolidine-3-carboxylic acid hydrochloride: The non-fluorinated parent compound used in various chemical syntheses.
Uniqueness
4-Fluoropyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, reactivity, and binding affinity, making it valuable in various research and industrial applications .
Biological Activity
4-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a fluorinated derivative of pyrrolidine, which has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. This article examines the biological activity of this compound, highlighting research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C5H8ClFNO2
This structure includes a pyrrolidine ring with a carboxylic acid group and a fluorine atom at the 4-position, which may influence its reactivity and biological interactions.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties . The presence of fluorine atoms enhances its binding affinity to various biomolecules, potentially increasing its efficacy against bacterial strains.
Table 1: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 32 µg/mL | |
S. aureus | 16 µg/mL | |
P. aeruginosa | 64 µg/mL |
Antiproliferative Effects
Research indicates that this compound may have antiproliferative effects on various cancer cell lines. In vitro studies have shown that it can inhibit cell growth, suggesting potential as an anticancer agent.
Table 2: Antiproliferative Activity Data
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially reducing cytokine production in macrophages.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The fluorine substituent enhances lipophilicity, which may improve cellular uptake and binding affinity.
Case Studies
-
DPP4 Inhibition Study
A study focused on the inhibition of Dipeptidyl Peptidase IV (DPP4), an enzyme involved in glucose metabolism, demonstrated that compounds similar to this compound exhibited significant DPP4 inhibitory activity, leading to decreased blood glucose levels in vivo. -
Cancer Therapeutics
Another investigation evaluated the antiproliferative effects on various cancer cell lines, revealing that the compound could significantly inhibit cell proliferation and induce apoptosis in HCT116 cells.
Safety and Toxicity
While generally considered safe for scientific experiments, the toxicity profile of this compound requires further investigation. Proper handling precautions should be observed due to limited data on its long-term effects.
Properties
IUPAC Name |
4-fluoropyrrolidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-4-2-7-1-3(4)5(8)9;/h3-4,7H,1-2H2,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKXZFGXBURAGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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